N,4-Diphenylbutanamide

Description

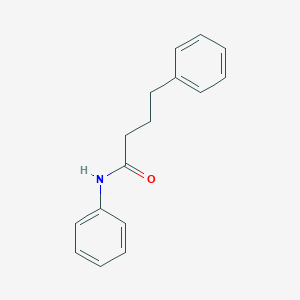

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N,4-diphenylbutanamide |

InChI |

InChI=1S/C16H17NO/c18-16(17-15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) |

InChI Key |

UTROGRSPCLKGHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N,4 Diphenylbutanamide and Its Analogues

Classical and Contemporary Approaches to Butanamide Formation

The formation of the amide bond is a cornerstone of organic synthesis, with numerous methods developed over the years. These range from traditional two-step processes to more modern, efficient, one-pot procedures.

The synthesis of N,4-Diphenylbutanamide fundamentally involves the coupling of a 4-phenylbutanoic acid moiety with an aniline (B41778) moiety.

A classical and widely used method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride. For instance, this compound can be prepared by reacting 4-phenylbutanoyl chloride with aniline. mdpi.com This reaction is generally conducted in an anhydrous solvent like dichloromethane (B109758) in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. mdpi.com

More contemporary methods aim for greater efficiency and sustainability. One such approach is the direct formation of the amide bond in a continuous-flow system. A study demonstrated the synthesis of this compound from 4-phenylbutyric acid and aniline using carbon disulfide as a mediator and alumina (B75360) as a catalyst. rsc.org This method avoids the need for stoichiometric activating agents and allows for a more streamlined process. rsc.org General investigations into amide bond formation highlight a variety of other potential strategies, including the use of coupling agents and catalytic methods that could be applied to the synthesis of this specific amide. researchgate.netunimi.itnih.gov

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Reagents/Conditions | Notes | Source(s) |

|---|---|---|---|---|

| Classical Acyl Chloride Method | 4-Phenylbutanoyl chloride, Aniline | Triethylamine, Dichloromethane, 0°C to room temp. | Standard, high-yielding, two-step process (acid to acyl chloride, then amidation). | mdpi.com |

| Continuous-Flow Amidation | 4-Phenylbutyric acid, Aniline | Carbon disulfide (CS2), Alumina catalyst, Continuous-flow reactor. | A modern, direct amidation method avoiding stoichiometric activators. | rsc.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into the this compound structure is crucial for applications where specific stereoisomers are required. Asymmetric synthesis can be achieved through several key strategies, including the use of chiral starting materials, auxiliaries, or catalysts. ethz.ch

An example of a stereoselective synthesis is the organocatalytic ring-opening of γ-phenyl-γ-butyrolactone with aniline. This reaction, catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), yields (R)-4-Hydroxy-N,4-diphenylbutanamide, demonstrating the creation of a stereocenter at the C4 position of the butanamide chain. researchgate.net Photopromoted N-heterocyclic carbene (NHC) catalysis represents another advanced strategy for the asymmetric synthesis of complex heterocyclic structures, a principle that could be adapted for creating chiral butanamide derivatives. rsc.org The development of enantioselective reactions, such as substrate-directed Heck reactions, also provides powerful tools for the stereocontrolled synthesis of complex molecules that could be precursors to chiral diphenylbutanamide analogues. unicamp.br

Functionalization and Diversification Strategies of the Diphenylbutanamide Core

Once the basic this compound scaffold is assembled, it can be further modified to create a diverse library of analogues. Functionalization can occur on the butanamide chain or on the aromatic rings.

Modifications to the aliphatic chain of the butanamide can introduce new properties and functionalities.

Selective reduction of related unsaturated precursors is one route to functionalized butanamides. For example, the selective catalytic hydrogenation of (E)-4-oxo-N,4-diphenylbut-2-enamide over palladium on carbon yields this compound. acs.org Alternatively, using different reducing agents like sodium borohydride (B1222165) in the presence of nickel chloride can reduce both the alkene and ketone functionalities. acs.org

Another strategy involves introducing substituents at specific positions. The controlled deuterodefluorination of 2,2-difluoro-N,4-diphenylbutanamide has been shown to produce 2-fluoro-N,4-diphenylbutanamide-2-d, demonstrating precise functionalization at the C2 position. sioc-journal.cn Furthermore, analogues such as 4-amino-2,2-diphenylbutanamide can serve as platforms for introducing diverse groups onto the chain via N-alkylation. nih.govnih.gov

Table 2: Examples of Butanamide Chain Functionalization

| Starting Material Type | Reaction | Resulting Functionalization | Source(s) |

|---|---|---|---|

| α,β-Unsaturated Ketone | Catalytic Hydrogenation (Pd/C) | Saturation of C=C bond | acs.org |

| α,β-Unsaturated Ketone | Luche Reduction (NaBH4, CeCl3) | Selective reduction of ketone to alcohol | acs.org |

| α,β-Unsaturated Ketone | NiCl2/NaBH4 Reduction | Reduction of both ketone and C=C bond | acs.org |

| Difluoroalky lacetamide | Deuterodefluorination | Introduction of deuterium (B1214612) at C2 | sioc-journal.cn |

| 4-Amino-2,2-diphenylbutanamide | Reductive Amination | N-alkylation at the C4 position | nih.govnih.gov |

Modification of Phenyl and Amide Moieties

Altering the electronic and steric properties of the phenyl rings or the amide group itself is a common diversification strategy. This can be achieved by introducing various substituents onto the aromatic rings either before or after the amide bond formation.

Studies have been conducted on N-aryl-4-phenylbutanamide substrates bearing a range of functional groups on both the N-phenyl and the 4-phenyl rings, indicating that the core synthesis is tolerant to such modifications. sioc-journal.cn For instance, the synthesis of N-(2-nitrophenyl)butanamides introduces a strongly electron-withdrawing group to the N-phenyl ring. mdpi.com The concept of amide bioisosteres, where the amide group is replaced by a different functional group like a triazole or tetrazole to modulate properties, is an advanced strategy for modifying the core structure. frontiersin.orgnih.gov The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties also provides a template for how the N-phenyl ring can be elaborated with complex heterocyclic systems. mdpi.comnih.gov

The this compound framework is not only a synthetic target but also a valuable intermediate for constructing more complex molecular architectures.

In one example, the reaction of β-benzoylpropionic acid with aniline under certain conditions leads to the formation of 4-(2-oxo-1,5-diphenyl-2,3-dihydropyrrol-3-ylidene)-N,4-diphenylbutanamide, where a butanamide-type structure serves as a precursor to a substituted pyrrolidinone. publish.csiro.au

Derivatives of diphenylbutanamide are key intermediates in the synthesis of pharmacologically active compounds. For example, N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide, a cyclic precursor that opens to form a butanamide, is a crucial intermediate in the synthesis of the drug Loperamide (B1203769). chemicalbook.com Similarly, acid salts of 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutanamide are used as intermediates to facilitate purification during the industrial-scale production of the muscarinic receptor antagonist Imidafenacin. google.comwipo.int These examples underscore the role of the diphenylbutanamide core as a foundational element for building molecules with significant applications.

Advanced Synthetic Techniques in this compound Chemistry

The synthesis of this compound and its analogues benefits from a variety of modern synthetic methods that enhance efficiency, selectivity, and environmental compatibility compared to traditional approaches.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful methods for forming carbon-nitrogen (C-N) bonds. rsc.orgrsc.org These reactions are pivotal for constructing the amide linkage in this compound, typically by coupling an amine with a carboxylic acid derivative or through direct C-H amination. nih.govnih.gov Metals such as palladium, rhodium, iridium, nickel, and cobalt are frequently employed to facilitate these transformations. nih.govmit.edufrontiersin.org

Palladium-catalyzed reactions, like the Buchwald-Hartwig amination, are well-established for creating C-N bonds. nih.gov A related and highly relevant method is the palladium-catalyzed Heck aminocarbonylation, which can form amides from aryl halides. acs.org This approach utilizes a solid source of carbon monoxide, making it more accessible for laboratory-scale synthesis. acs.org For instance, Weinreb amides can be synthesized from aryl bromides and iodides using a palladium acetate (B1210297) catalyst with a Xantphos ligand, demonstrating the potential for creating complex amides under relatively mild, microwave-assisted conditions. acs.org

Rhodium and iridium catalysts have also shown significant promise, particularly in direct C-H amination reactions where organic azides serve as the nitrogen source. nih.gov This method is atom-economical and generates nitrogen gas as the only byproduct. nih.gov The mechanism often involves the formation of a metal-nitrenoid intermediate that inserts into a C-H bond. nih.gov While direct application to this compound synthesis from precursors without pre-functionalization is a developing area, these methods highlight the cutting edge of C-N bond formation.

| Catalyst System | Substrate Scope | Key Features |

| Pd(OAc)₂ / Xantphos | Aryl/Heteroaryl Halides | Utilizes solid CO sources (e.g., Mo(CO)₆); suitable for Weinreb and MAP amide synthesis. acs.org |

| Rh(III) Complexes | C(sp²)-H bonds with directing groups | Employs sulfonyl, aryl, and alkyl azides as nitrogen sources; proceeds via C-H activation. nih.gov |

| Iridium Catalysts | Secondary Amides | Used for the reduction of amides to imines and amines with silanes as the reductant. organic-chemistry.org |

| Nickel Precatalysts | Aryl Chlorides, Sulfamates, Mesylates | Air-stable catalyst for C-N cross-coupling with a broad range of amines; compatible with weak bases. mit.edu |

| Cobalt Catalysts | Various | Inexpensive and less toxic metal used for diverse transformations including coupling reactions. frontiersin.org |

Organocatalytic Approaches in Butanamide Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding potential metal contamination in the final products, which is particularly crucial in pharmaceutical applications. researchgate.net These small organic molecules catalyze reactions through various activation modes, such as hydrogen bonding or the formation of reactive intermediates. researchgate.netmdpi.com

For butanamide synthesis, organocatalysts can activate carboxylic acids or their derivatives to facilitate amide bond formation. rsc.org Organoboron compounds, for example, can act as Lewis acids and form reversible covalent bonds, promoting the direct dehydrative condensation of carboxylic acids and amines. rsc.org This approach is environmentally friendly, with water being the principal byproduct. rsc.org

Thiourea-based organocatalysts are also highly effective. mostwiedzy.pl They function through hydrogen bonding, activating carbonyl groups and making them more susceptible to nucleophilic attack by an amine. mdpi.com This strategy has been successfully applied in various asymmetric syntheses, indicating its potential for creating chiral butanamide analogues with high enantioselectivity. mostwiedzy.pl The development of bifunctional amino-amide-based organocatalysts has also been a focus, where one part of the catalyst forms an enamine and the other induces asymmetry through hydrogen bonding. mdpi.com

| Organocatalyst Type | Principle of Operation | Application in Amide Synthesis |

| Organoboron Acids | Lewis acid activation; reversible covalent bonding. | Catalyzes direct dehydrative amidation of carboxylic acids and amines. rsc.org |

| Thiourea Derivatives | Hydrogen-bond-mediated activation of carbonyls. | Used in Friedel-Crafts reactions and transfer hydrogenation for amine synthesis. mostwiedzy.plorganic-chemistry.org |

| Tropylium Ion | Electrophilic activation of carboxylic acids and amines. | Promotes amide bond formation under mild conditions with high yields. rsc.org |

| Primary α-Amino Amides | Bifunctional catalysis (enamine formation and H-bonding). | Effective in asymmetric aldol (B89426) and hydroxyamination reactions, adaptable for amide synthesis. mdpi.com |

| N-Heterocyclic Carbenes (NHCs) | Formation of acyl-azolium intermediates. | Can be used for the synthesis of amides from various starting materials. researchgate.net |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by offering a non-conventional energy source that often leads to dramatic rate enhancements, higher yields, and cleaner reactions. indianchemicalsociety.comoatext.com The direct coupling of microwave energy with the reacting molecules results in rapid and efficient heating. oatext.commdpi.com

In the context of this compound synthesis, microwave irradiation can be applied to the direct amidation of a carboxylic acid (4-phenylbutanoic acid) and an amine (aniline). mdpi.comnih.gov This method can significantly shorten reaction times from hours or days to just minutes. indianchemicalsociety.com Solvent-free conditions are often possible, further enhancing the green credentials of the synthesis. mdpi.comnih.gov For example, a protocol using catalytic amounts of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free microwave conditions has been reported for the direct synthesis of amides from carboxylic acids and amines in high yields. mdpi.comnih.gov

Microwave assistance is not limited to direct amidation. It is also highly effective when combined with transition metal catalysis, such as the palladium-catalyzed Heck aminocarbonylation, where it can reduce reaction times to as little as 20 minutes. acs.org The efficiency of microwave heating makes it a valuable tool for rapidly screening reaction conditions and for the high-throughput synthesis of compound libraries. nih.gov

| Reaction Type | Catalyst/Conditions | Reaction Time (Microwave) | Yield | Reference |

| Direct Amidation | Ceric Ammonium Nitrate (CAN), solvent-free | 1-2 hours | Very good to excellent | mdpi.comnih.gov |

| Heck Aminocarbonylation | Pd(OAc)₂, Xantphos, 1,4-dioxane | 20 minutes | Good | acs.org |

| Cyclodehydration | Trimethylsilyl polyphosphate (PPSE), solvent-free | 8 minutes | 73% (for a thiazepine) | beilstein-journals.org |

| Chalcone Synthesis | NaOH, ethanol/water | 1-2 minutes | 90% | undip.ac.id |

| Coumarin Synthesis | DMFDMA, solvent-free | 5 minutes | 95% | mdpi.com |

Reductive Amination Strategies

Reductive amination is a widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.org While traditionally used for amine synthesis, variations of this strategy can be adapted for amide formation or for transformations starting from carboxylic acids.

A particularly relevant strategy is the direct reductive amination of carboxylic acids. rsc.org This two-step, one-pot process involves an initial silane-mediated amidation of the carboxylic acid with an amine, followed by a metal-catalyzed reduction of the resulting amide intermediate. rsc.org For instance, a system using phenylsilane (B129415) for the amidation step and a zinc acetate (Zn(OAc)₂) catalyst for the subsequent reduction has proven effective. rsc.org This method tolerates a wide range of functional groups, including aryl halides and nitro groups, making it a robust choice for synthesizing complex molecules like this compound analogues. rsc.org

Another approach involves the controlled reduction of a pre-formed secondary amide. organic-chemistry.orgacs.org This can be achieved using specific reagents that allow for the isolation of an intermediate iminium ion, which can then be reduced to the amine. acs.org For example, secondary amides can be activated with triflic anhydride (B1165640) and then reduced with triethylsilane. acs.orgacs.org While the final product here is an amine, the ability to selectively manipulate the amide bond is a key synthetic tool. These strategies showcase the versatility of reductive pathways in the synthesis and functionalization of butanamides.

| Reductive System | Substrates | Product | Key Features |

| Phenylsilane / Zn(OAc)₂ | Carboxylic Acids, Amines | Secondary or Tertiary Amines | One-pot amidation/reduction; tolerates various functional groups. rsc.org |

| Tf₂O / Et₃SiH | Secondary Amides | Amines (via iminium) | One-pot reductive functionalization; allows for subsequent C-C bond formation. acs.org |

| [Ir(COE)₂Cl]₂ / Et₂SiH | Secondary Amides | Imines or Secondary Amines | Stepwise reduction is possible, allowing for isolation of the imine intermediate. organic-chemistry.org |

| Thiourea / Hantzsch Ester | Aldehydes, Amines | Secondary Amines | Acid- and metal-free transfer hydrogenation approach. organic-chemistry.org |

| NaBH(OAc)₃ (STAB) | Aldehydes/Ketones, Amines | Amines | Mild and selective reducing agent for the imine intermediate. wikipedia.org |

Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding Carbon-Nitrogen Bond Formation Pathways

The creation of the amide C-N bond is the definitive step in the synthesis of N,4-Diphenylbutanamide. The methods for forming such bonds can be broadly categorized into two main approaches: the reaction between a nucleophilic nitrogen source and an electrophilic carbon, or conversely, an electrophilic nitrogen species with a nucleophilic carbon. nptel.ac.in

A primary and direct pathway involves the acylation of aniline (B41778) with a derivative of 4-phenylbutanoic acid. For instance, the reaction of 4-phenylbutanoyl chloride with aniline provides a classic example of nucleophilic acyl substitution. In this mechanism, the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.

Alternatively, the Ritter reaction offers a pathway where a nitrile acts as the nitrogen source. nptel.ac.in While not a direct synthesis of this compound from its immediate precursors, a conceptually similar reaction could involve a stable carbocation at the 4-position of a phenylbutane derivative, which is then attacked by a nitrile. Subsequent hydrolysis would yield the corresponding N-substituted amide. nptel.ac.in

Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized C-N bond formation, particularly for creating N-aryl bonds. Although typically used for coupling amines with aryl halides, variations of this palladium-catalyzed reaction could be envisioned for constructing the core butanamide structure from appropriately functionalized precursors. The oxidative cross-coupling of C-H and N-H bonds represents another advanced strategy, offering a more atom-economical route by avoiding pre-functionalized starting materials. uri.edu

The table below summarizes potential nucleophilic substitution pathways for the C-N bond formation.

| Reaction Type | Carbon Source | Nitrogen Source | General Mechanism |

| Nucleophilic Acyl Substitution | 4-Phenylbutanoyl Chloride | Aniline | Attack of amine on carbonyl carbon, elimination of leaving group. |

| Amidation | 4-Phenylbutanoic Acid | Aniline | Activation of carboxylic acid (e.g., with DCC), followed by nucleophilic attack by amine. |

| Aminolysis of Ester | Methyl 4-Phenylbutanoate | Aniline | Nucleophilic attack of amine on ester carbonyl, elimination of alcohol. |

| Ritter-type Reaction | 4-Phenyl-1-butene | Phenylnitrile (hypothetical) | Formation of a carbocation, followed by nitrile attack and hydrolysis. nptel.ac.in |

Radical Reaction Mechanisms in Butanamide Synthesis

Radical reactions, characterized by intermediates with unpaired electrons, offer alternative pathways for constructing the carbon skeleton or for functional group interconversions leading to this compound. wikipedia.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.org

A plausible radical pathway could involve the addition of a radical to an alkene. For example, a radical generated from a phenylbutane derivative could add to an aniline-derived radical or vice-versa, though such intermolecular radical-radical couplings are often termination steps and can be low-yielding. lumenlearning.com

A more controlled approach is a radical chain reaction. libretexts.org For instance, the Hofmann-Löffler-Freytag reaction involves the generation of a nitrogen-centered radical which intramolecularly abstracts a hydrogen atom from a δ-carbon, leading to a carbon-centered radical. This radical can then be trapped to form a new C-N bond, typically resulting in a heterocyclic compound like a pyrrolidine. A subsequent ring-opening step could then yield a linear amide structure.

Another relevant radical process is decarboxylative coupling. The Barton decarboxylation, for instance, generates an alkyl radical from a carboxylic acid derivative. A radical derived from 4-phenylpentanoic acid via this method could potentially be trapped by a nitrogen-containing species, although controlling the selectivity of such an intermolecular reaction would be challenging.

The key steps in radical reactions are outlined below. lumenlearning.com

| Step | Description | Relevance to Synthesis |

| Initiation | Formation of radical species, often using an initiator like AIBN or through photolysis. wikipedia.orgmsuniv.ac.in | Generates the initial radical needed to start a chain reaction. libretexts.org |

| Propagation | A radical reacts with a stable molecule to form a product and another radical, continuing the chain. libretexts.org | This is where the main bond-forming or bond-breaking events occur to build the desired structure. lumenlearning.com |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain. libretexts.org | Can be a desired product-forming step in some cases or an unwanted side reaction. |

Ring-Opening Reactions in the Context of Amide Derivatives

The synthesis of this compound can be effectively achieved through the ring-opening of heterocyclic precursors. This strategy leverages the ring strain in small rings to drive the reaction forward. rsc.org

One of the most direct methods is the aminolysis of γ-butyrolactone. Specifically, reacting 4-phenyl-γ-butyrolactone with aniline would lead to the formation of this compound. scielo.org.mx This reaction is typically catalyzed by acid or base, or can be performed at high temperatures. The mechanism involves the nucleophilic attack of aniline on the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the endocyclic C-O bond.

Another sophisticated approach involves the ring-opening of four-membered nitrogen heterocycles like azetidin-2-ones (β-lactams) or azetidines. rsc.org For example, a suitably substituted azetidine (B1206935) ring can be opened by various nucleophiles. nih.govmdpi.com The synthesis could be designed such that an azetidinium salt, formed by N-alkylation of an azetidine derivative, undergoes nucleophilic attack, breaking one of the ring's C-N bonds to yield the linear butanamide backbone. mdpi.com Research has shown that N-acylation of azetidines can enhance their reactivity towards ring-opening. mdpi.com This "build-and-release" strategy, where a strained ring is first constructed and then selectively opened, is a powerful tool in modern organic synthesis. beilstein-journals.org

| Heterocyclic Precursor | Reaction Type | Mechanism Summary |

| 4-Phenyl-γ-butyrolactone | Aminolysis | Nucleophilic attack by aniline on the lactone carbonyl, followed by ring opening. inchem.org |

| 1,4-Diphenylazetidin-2-one | Hydrolysis/Reduction | Acid or base-catalyzed hydrolysis of the amide bond within the ring, followed by reduction of the resulting carboxylic acid and re-amidation, or direct reductive cleavage. |

| Azetidinium Salt | Nucleophilic Ring-Opening | Formation of a quaternary ammonium (B1175870) salt from a substituted azetidine, increasing ring strain and making it susceptible to attack by a nucleophile to cleave a C-N bond. mdpi.com |

Computational Insights into Reaction Energetics and Transition States

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms of chemical reactions. mdpi.comwordpress.com For the synthesis of this compound, computational studies can offer profound insights into reaction feasibility, selectivity, and the structures of transient species.

By modeling the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. mdpi.com This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. For example, in the nucleophilic acyl substitution reaction between 4-phenylbutanoyl chloride and aniline, computational analysis could determine the activation energy barrier, confirming the favorability of the reaction and exploring the structure of the tetrahedral intermediate.

In the context of radical reactions, computational studies can help predict the stability of different radical intermediates, explaining regioselectivity. msuniv.ac.in For instance, in a potential Hofmann-Löffler-Freytag type reaction, calculations could compare the energy barriers for hydrogen abstraction from different carbon atoms, explaining why δ-abstraction is preferred.

For ring-opening reactions, computational models can quantify the ring strain of precursors like 4-phenyl-γ-butyrolactone or substituted azetidines, correlating this strain energy with the activation barrier for the ring-opening step. rsc.org Furthermore, these studies can model the role of catalysts and solvent effects on the reaction energetics, providing a comprehensive understanding that is often difficult to obtain through experimental means alone. mdpi.com While specific computational studies on this compound may not be widely published, the principles derived from studies on analogous systems are directly applicable. unige.itscripps.edu

Advanced Spectroscopic and Structural Characterization of N,4 Diphenylbutanamide

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the precise connectivity and chemical environment of atoms within a molecule. For N,4-Diphenylbutanamide, both ¹H and ¹³C NMR spectra provide definitive evidence for its proposed structure.

In ¹H NMR spectra, the chemical shifts, multiplicities, and coupling constants of the protons are characteristic of the this compound framework. rsc.org The aromatic protons of the two phenyl rings typically appear as complex multiplets in the downfield region of the spectrum. The protons of the butyl chain exhibit distinct signals corresponding to their specific chemical environments, influenced by adjacent functional groups. The amide proton (N-H) often presents as a broad singlet, its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. snu.ac.kr The spectra display distinct resonances for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the butyl chain. The chemical shifts of these carbons are indicative of their hybridization and local electronic environment. For instance, the carbonyl carbon appears significantly downfield due to the deshielding effect of the electronegative oxygen and nitrogen atoms.

A representative dataset for a related compound, N,N-dimethyl-4-oxo-2,4-diphenylbutanamide, illustrates the typical chemical shifts observed. rsc.org While not identical to this compound, the data provides a valuable reference for the expected regions of resonance for the different carbon atoms.

Table 1: Representative ¹³C NMR Data for a Diphenylbutanamide Derivative

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl (C=O) | 172.2 |

| Aromatic Carbons | 127.2, 127.8, 128.2, 128.5, 129.0, 133.1, 136.5, 139.3 |

| Aliphatic Carbons | 36.0, 37.2, 44.2, 44.4 |

Data for N,N-dimethyl-4-oxo-2,4-diphenylbutanamide. rsc.org

The comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of this compound. acs.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present. rasayanjournal.co.in The FTIR spectrum of this compound displays several key absorption bands that confirm its chemical identity. amazonaws.comsemanticscholar.org

A prominent feature in the spectrum is the N-H stretching vibration, typically observed as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The exact position and shape of this peak can be influenced by hydrogen bonding. The C=O stretching vibration of the amide group gives rise to a strong, sharp absorption band, usually found between 1630 and 1680 cm⁻¹. universallab.org This is often referred to as the amide I band.

The aromatic rings contribute to the spectrum with characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org The aliphatic C-H stretching vibrations of the butyl chain are observed in the 2850-2960 cm⁻¹ range. Furthermore, the C-N stretching vibration of the amide group and N-H bending vibrations (the amide II band) also appear in the fingerprint region of the spectrum, providing additional structural confirmation. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | 2850 - 2960 |

| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. udel.edu When subjected to ionization in a mass spectrometer, this compound forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to its molecular weight. msu.edu

The fragmentation of the molecular ion provides valuable structural information. chemguide.co.uklibretexts.org Common fragmentation pathways for amides include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group, and McLafferty rearrangement. libretexts.org These processes lead to the formation of characteristic fragment ions. For this compound, expected fragments would include the acylium ion resulting from cleavage of the C-N bond, as well as ions corresponding to the loss of parts of the butyl chain and the phenyl groups. The analysis of these fragment ions allows for the reconstruction of the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which in turn can be used to determine the elemental composition with high accuracy. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly useful for analyzing biomolecules and synthetic polymers. bruker.com While often used for qualitative identification, statistical analysis of MALDI-TOF spectra can provide quantitative information. nih.govencyclopedia.pub However, the quantitative nature of MALDI-TOF MS can be influenced by the sample and matrix preparation. nih.gov

For a compound like this compound, statistical analysis of multiple MALDI-TOF spectra could involve assessing the reproducibility of peak intensities and mass accuracies. nih.gov The reliability of quantitative measurements can be tested using methods like inverse confidence limit calculations. nih.gov It has been shown that the accuracy of concentration ratios determined by relative intensity measurements can be highly variable and influenced by the molecular environment of the sample. nih.gov Therefore, for quantitative analysis, the use of an internal standard, such as an isotope-labeled derivative of the analyte, is often recommended to improve precision and accuracy. nih.gov The optimization of experimental parameters, such as cultivation time in biological samples, can also significantly impact the quality and reproducibility of MALDI-TOF data. mdpi.com

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

Obtaining high-quality single crystals is a prerequisite for a successful SCXRD experiment. byu.edu For diphenylbutanamide systems, several crystallization techniques can be employed. Slow evaporation of a saturated solution is a common and often effective method. byu.edu The choice of solvent is crucial, and a systematic screening of different solvents or solvent mixtures may be necessary. For amides, hydrogen-bonding solvents can be particularly effective in promoting crystallization. byu.edu

Other techniques include slow cooling of a saturated solution, where a controlled temperature reduction can induce crystallization. byu.edu Vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound, can also yield high-quality crystals. For challenging systems, techniques like melt crystallization or seeding with a small, pre-existing crystal can be utilized. byu.eduhamptonresearch.com The Czochralski and Bridgman techniques are melt-growth methods that are widely used for growing large single crystals. alineason.comresearchgate.net Another approach is the edge-defined film-fed growth (EFG) method. wikipedia.org

The crystal structure of this compound reveals not only the intramolecular geometry but also how the molecules are arranged in the crystal lattice. This packing is governed by a variety of intermolecular interactions. scielo.org.mx Hydrogen bonding plays a significant role in the crystal packing of amides. rsc.org In this compound, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of chains or networks of molecules.

In addition to classical hydrogen bonds, other weaker interactions such as C-H···O and C-H···π interactions can also influence the crystal packing. rsc.orgmdpi.com The phenyl rings can participate in π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts within the crystal structure. scirp.org The analysis of these interactions is crucial for understanding the physical properties of the solid material. For a related compound, fenpiverinium (B1207433) bromide, which contains a diphenylbutanamide moiety, X-ray diffraction revealed that N-H···Br interactions and C-H···O hydrogen bonds are key to its supramolecular architecture. mdpi.com

Crystal Growth and Crystallization Techniques for Diphenylbutanamide Systems

Emerging Characterization Methodologies for Organic Compounds

Small Angle Neutron Scattering (SANS)

Small Angle Neutron Scattering (SANS) is a powerful technique for investigating the structure of materials on a length scale from approximately 1 to a few hundred nanometers. epj-conferences.org This makes it particularly well-suited for studying the size, shape, and interactions of organic molecules, polymers, and biological macromolecules in various environments. rsc.orgiaea.org The fundamental principle of SANS involves measuring the elastic scattering of a neutron beam at small angles as it passes through a sample. The resulting scattering pattern provides information about structural features on the mesoscopic scale. iaea.org

A key advantage of SANS in the study of organic compounds is the ability to use isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612). epj-conferences.org Hydrogen and deuterium have very different neutron scattering lengths, which allows for "contrast variation" experiments. berstructuralbioportal.org By selectively deuterating parts of a molecule or the solvent, specific components within a complex system can be highlighted or made "invisible" to the neutrons, enabling detailed structural characterization that is often not possible with other techniques. epj-conferences.orgberstructuralbioportal.org

Ab Initio Reconstructions

Ab initio reconstruction methods are computational techniques used to determine the three-dimensional (3D) structure of a molecule directly from experimental scattering data without the need for an initial structural model. princeton.edu These methods are increasingly being used in conjunction with techniques like Small Angle X-ray Scattering (SAXS) and cryo-electron microscopy (cryo-EM). princeton.eduacs.org The goal is to generate a low-resolution 3D model of a molecule or molecular complex that is consistent with the observed scattering pattern. princeton.edu

The process often involves generating a large number of random 3D structures and calculating the theoretical scattering curve for each. acs.org These calculated curves are then compared to the experimental data, and the structures that provide the best fit are selected and refined. This approach is particularly valuable for studying flexible molecules or systems that are difficult to crystallize. acs.org

For this compound, ab initio reconstruction techniques, likely coupled with SAXS data, could potentially be used to determine its solution conformation. This would be especially insightful for understanding how the two phenyl rings and the amide group are oriented with respect to each other in a non-crystalline state. While often applied to larger biomolecules, the principles of ab initio modeling are applicable to smaller organic molecules, providing a pathway to understanding their 3D structure in solution. acs.org The combination of SANS for studying aggregation and SAXS with ab initio modeling for determining individual molecular conformation would provide a comprehensive picture of the structural characteristics of this compound in a non-solid state.

Theoretical and Computational Chemistry Studies on N,4 Diphenylbutanamide

Molecular Dynamics and Docking Simulations for Ligand-Protein Interaction Mechanisms

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for studying how a ligand, such as N,4-diphenylbutanamide, interacts with a protein target. nih.govnih.gov Docking predicts the preferred binding orientation of a ligand in a protein's active site, while MD simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time. nih.govfrontiersin.org

A study investigating non-covalent inhibitors of the β1i subunit of the immunoproteasome used MD and docking methods to explore ligand-protein interactions. mdpi.comnih.gov In this research, a derivative, (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide (referred to as compound 5 ), was compared with other inhibitors. mdpi.comnih.gov The simulations, including advanced techniques like Binding Pose MetaDynamics (BPMD), were performed to assess the binding stability and calculate the free energy of binding. mdpi.com Such studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors. mdpi.comnih.gov The stability of the simulated systems is often evaluated by monitoring the root mean square deviation (RMSD) of the protein and ligand over the course of the simulation. mdpi.com

Table 3: Summary of a Molecular Dynamics and Docking Study Involving a Derivative of this compound

| Study Focus | Target Protein | Compound Studied | Computational Methods Used | Key Findings |

| Investigation of non-covalent inhibitors. mdpi.comnih.gov | Immunoproteasome (β1i subunit). mdpi.comnih.gov | (S)-2-(2-oxopyridin-1(2H)-yl)-N,4-diphenylbutanamide and other amide derivatives. nih.gov | Molecular Docking, Molecular Dynamics (MD), Binding Pose MetaDynamics (BPMD). mdpi.comnih.gov | The simulations provided a dynamic description of binding events and calculated binding free energies consistent with experimental inhibition values. mdpi.comnih.gov |

Conformational Analysis and Stability Studies

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Molecules exist as an equilibrium of different conformers, and the lowest energy conformer is typically the most populated. For this compound, conformational flexibility arises from the rotation around several single bonds, particularly within the butanamide chain.

Prediction of Chemical Reactivity Descriptors

Based on the outputs of DFT calculations, particularly the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. researchgate.net These descriptors, rooted in conceptual DFT, help to quantify and predict the reactivity of a molecule. ias.ac.inmdpi.com They provide a quantitative basis for principles like the Hard and Soft Acids and Bases (HSAB) theory. ias.ac.in

Key descriptors include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com Hardness (η) measures the resistance to a change in electron distribution, with harder molecules being less reactive. mdpi.com The electrophilicity index (ω) quantifies the ability of a species to accept electrons. mdpi.com

Table 4: Global Chemical Reactivity Descriptors

This table defines key reactivity descriptors that can be derived from DFT calculations. The formulas provided are based on energies of the frontier orbitals.

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Measures the tendency of an atom to attract a bonding pair of electrons. |

| Chemical Hardness (η) | η = (IP - EA) / 2 | Measures the resistance to deformation or change in the electron cloud. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the propensity of a species to accept electrons. |

Supramolecular Chemistry and Self Assembly of Diphenylbutanamide Systems

Non-Covalent Interactions in N,4-Diphenylbutanamide Assemblies

The self-assembly and molecular recognition capabilities of this compound systems are fundamentally governed by a concert of non-covalent interactions. These weak forces, acting in concert, dictate the formation and stability of supramolecular structures. kyoto-u.ac.jp

| Interaction Type | Participating Groups | Significance in Assembly |

| Hydrogen Bonding | Amide N-H (donor) and C=O (acceptor) | Formation of chains and extended networks, crucial for structural stability. jchemrev.comdntb.gov.uanih.gov |

| Interaction Type | Participating Groups | Significance in Assembly |

| π-π Stacking | Phenyl rings | Stabilization of assemblies, contributes to molecular recognition. researchgate.netlibretexts.orgnih.gov |

| Interaction Type | Description | Significance in Assembly |

| Van der Waals Forces | Weak electrostatic interactions between temporary or permanent dipoles. quora.comijact.org | Contribute to the overall cohesion and packing efficiency. |

| Hydrophobic Forces | Tendency of nonpolar molecules to aggregate in aqueous solution. bccampus.calibretexts.org | A primary driving force for self-assembly in water. libretexts.org |

Pi-Pi Stacking and Aromatic Interactions

Molecular Recognition Phenomena Involving Diphenylbutanamide Derivatives

Molecular recognition is a cornerstone of supramolecular chemistry, describing the specific binding of a "guest" molecule to a complementary "host" molecule. wikipedia.orgmdpi.com Diphenylbutanamide derivatives can be designed to act as hosts, utilizing their array of non-covalent interaction sites to selectively bind guest molecules. ku.dk

Host-guest chemistry relies on the principle of complementarity, where the size, shape, and chemical properties of the host's binding cavity match those of the guest. libretexts.orgmdpi.com For diphenylbutanamide-based hosts, the phenyl rings can create a hydrophobic pocket suitable for encapsulating nonpolar guests. The amide groups can provide specific hydrogen bonding sites for guests with complementary functionalities. The combination of hydrophobic, π-π, and hydrogen bonding interactions allows for tunable selectivity in guest binding. wikipedia.orgnih.gov This has potential applications in areas such as sensing, where the binding of a specific guest can trigger a detectable signal, and in the development of smart materials that respond to chemical stimuli. mdpi.comrsc.org

| Host-Guest System Component | Role in Recognition | Relevant Interactions |

| Diphenylbutanamide Host | Provides a binding cavity or surface. | Hydrogen bonding, π-π stacking, hydrophobic interactions. libretexts.orgwikipedia.org |

| Guest Molecule | Binds specifically within the host. | Complementary shape, size, and chemical functionality. libretexts.orgmdpi.com |

Self-Assembly of Diphenylbutanamide-Based Architectures

The inherent directionality and cooperativity of non-covalent interactions enable this compound and its derivatives to self-assemble into a variety of well-defined supramolecular architectures. kyoto-u.ac.jprsc.org By modifying the peripheral substituents on the phenyl rings or altering the backbone of the butanamide chain, the self-assembly process can be guided to form structures such as nanotubes, vesicles, fibrils, and nanowires. rsc.orgrsc.org The formation of these ordered structures is a spontaneous process driven by the minimization of the system's free energy. The resulting nanomaterials have potential applications in diverse fields, including materials science and nanotechnology, owing to their unique structural and functional properties. rsc.org

Design and Synthesis of Discrete Nano-Scale Assemblies

The design of discrete nano-scale assemblies is a cornerstone of bottom-up nanotechnology, where molecules are programmed to spontaneously organize into well-defined structures. nih.govresearchgate.net This process, known as self-assembly, relies on specific, local interactions between the components. researchgate.net The molecular skeleton contains the functional information, while intermolecular forces act as the "joints" connecting the units. researchgate.net Key interactions driving this assembly include hydrogen bonding, which provides stability and directionality, and π–π stacking between aromatic rings. researchgate.netfrontiersin.org

The structure of this compound contains the essential features for forming such assemblies:

A secondary amide group (-CONH-) : This group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of linear or cyclic arrays.

Two phenyl rings : These aromatic moieties can engage in π–π stacking and hydrophobic interactions, further stabilizing the resulting supramolecular structures.

While specific studies on this compound are limited, the self-assembly of structurally similar molecules provides significant insight. For instance, N-tert-butoxycarbonyl (Boc) diphenylalanine, a dipeptide with two phenyl groups and an amide linkage, self-assembles into highly ordered nanotubes. rsc.org These nanotubes, formed within electrospun polymer fibers, exhibit strong piezoelectric properties, demonstrating how molecular self-assembly can lead to functional materials. rsc.org The formation of these ordered structures is driven by the same types of non-covalent interactions that this compound can theoretically form. Optical absorption measurements of these dipeptide nanotubes show quantum confinement effects, confirming their organized nanostructure. rsc.org

| Property | Observation/Value | Significance |

|---|---|---|

| Assembly Structure | Nanotubes | Demonstrates highly ordered, discrete self-assembly from diphenylalanine units. |

| Formation Method | Crystallization inside electrospun polymer fiber arrays | A method for creating large-scale, aligned hybrid biomaterials. |

| Optical Properties | Strong blue photoluminescence | Indicates uniform nanostructure formation during the electrospinning process. |

| Piezoelectric Output (from 1.5 N applied force) | Voltage: Up to 30 V | Highlights the potential of such assemblies as bio-energy sources or in biomedical devices. |

| Current: Up to 300 nA | ||

| Power Density: Up to 2.3 µW cm⁻² |

Coordination Polymers and Metal-Organic Frameworks (MOFs) Incorporating Butanamide Ligands

Coordination polymers (CPs) are materials composed of metal ions or clusters linked together by organic ligands to form 1D, 2D, or 3D structures. wikipedia.orgmdpi.com Metal-Organic Frameworks (MOFs) are a prominent subclass of CPs characterized by their porosity, which arises from the ordered, extended network of metal nodes and organic "struts" or "linkers". wikipedia.orgnih.gov The design of new CPs and MOFs often involves the synthesis of novel organic ligands capable of bridging metal centers. rsc.org

The amide functionality, such as that in a butanamide ligand, can participate in metal coordination, typically through the oxygen atom of the carbonyl group. This allows butanamide-containing molecules to act as linkers in the construction of CPs and MOFs. The flexibility or rigidity of the ligand backbone plays a crucial role in determining the final architecture of the polymer. mdpi.com

| Metal Center | Coordinating Atoms | Coordination Geometry | Example Bond Lengths (Å) |

|---|---|---|---|

| Cu(1) | 2 Nitrogen (from L³), 2 Oxygen (from 1,3,5-BTB³⁻) | Distorted Square Planar | Cu-N = 2.027(6), 2.034(6) Cu-O = 1.918(5), 1.941(5) |

| Cu(2) | 1 Nitrogen (from L³), 4 Oxygen (from 1,3,5-BTB³⁻) | Square Pyramidal | Cu-N = 2.183(5) Cu-O = 1.929(4)–1.987(4) |

| Cu(3) | 1 Nitrogen (from L³), 4 Oxygen (from 1,3,5-BTB³⁻) | Square Pyramidal | Cu-N = 2.181(6) Cu-O = 1.929(4)–2.016(4) |

*L³ and 1,3,5-BTB³⁻ represent specific ligands used in the cited study. This data illustrates how different metal centers within the same framework can adopt varied coordination geometries based on their interactions with the surrounding ligands.

Dynamic Covalent Chemistry in Supramolecular Systems

Dynamic Covalent Chemistry (DCC) is a powerful strategy that utilizes reversible covalent reactions to form complex and adaptive molecular systems under thermodynamic control. wikipedia.orgnih.gov Unlike traditional synthesis where reactions are kinetically controlled, DCC allows for "error-checking" and "proof-reading," as the system can continuously break and reform bonds to arrive at the most stable product distribution. nih.gov This approach effectively bridges irreversible covalent synthesis with reversible non-covalent self-assembly. rsc.org

The utility of DCC lies in its ability to create dynamic systems—collections of molecules that can reversibly assemble and disassemble. wikipedia.org This has enabled the synthesis of complex architectures like macrocycles, polymers, and covalent organic frameworks. wikipedia.org The responsiveness of these systems to stimuli allows for the development of adaptive materials. diva-portal.orgresearchgate.net

Common reactions employed in DCC are reversible under specific equilibrium conditions. The amide bond in this compound is generally robust; however, amide exchange reactions can be rendered dynamic under certain enzymatic or chemical conditions, making them relevant to DCC. The principles of DCC are broadly applicable to creating simple molecular networks and dynamic covalent polymers from bifunctional building blocks. diva-portal.org

| Dynamic Covalent Reaction | Functional Groups Involved | Typical Conditions for Reversibility |

|---|---|---|

| Imine and Aminal Formation | Aldehyde/Ketone + Amine | Acid or base catalysis |

| Ester Exchange (Transesterification) | Ester + Alcohol | Acid or base catalysis |

| Disulfide Exchange | Thiol + Disulfide | Base catalysis or redox conditions |

| Boronic Ester Formation | Boronic Acid + Diol | Generally reversible in the presence of water |

| Diels-Alder Reaction | Diene + Dienophile | Reversible at elevated temperatures |

| Aldol (B89426) Reactions | Enolate + Carbonyl | Reversible under base or acid catalysis |

Advanced Applications of N,4 Diphenylbutanamide in Chemical Sciences

Catalysis and Organocatalysis Utilizing Butanamide Derivatives

Butanamide derivatives are increasingly recognized for their potential in the field of organocatalysis, where small organic molecules are used to accelerate chemical reactions. mpg.dehokudai.ac.jp These catalysts offer an alternative to traditional metal-based catalysts, often providing milder reaction conditions and unique selectivity. mpg.de The butanamide scaffold can be incorporated into more complex molecular designs to create highly effective and stereoselective organocatalysts.

Research has shown that chiral butanamide moieties can be integral to the structure of efficient organocatalysts. For instance, thiourea-based organocatalysts incorporating a chiral butanamide framework have been developed. One such example is (S)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-3,3-dimethyl-N-(naphthalen-1-ylmethyl)butanamide, which has demonstrated notable performance in asymmetric reactions. mostwiedzy.pl In the Friedel-Crafts alkylation of indole (B1671886) with 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones, these catalysts facilitate the formation of a new chiral center with specific stereoselectivity. mostwiedzy.pl The butanamide portion of the catalyst plays a crucial role in establishing the chiral environment necessary to control the stereochemical outcome of the reaction.

The development of N-heterocyclic carbene (NHC) organocatalysis has also seen the application of butanamide-related structures. Although the direct use of N,4-Diphenylbutanamide as a catalyst is not widely documented, related cyclic imide structures, such as N-Cbz glutarimides, can be desymmetrized using NHC organocatalysis to produce enantioenriched 4-amido esters, which are structurally related to functionalized butanamides. nih.gov This process highlights the utility of amide-containing rings as precursors to valuable chiral building blocks. nih.gov

Table 1: Performance of a Butanamide-Based Organocatalyst in Friedel-Crafts Alkylation mostwiedzy.pl

| Catalyst | Substrate (Aryl group) | Yield (%) | Enantiomeric Ratio (er) |

| 10d | 4-Nitrophenyl | 100 | 72:28 |

| 10d | 4-Fluorophenyl | 100 | 74:26 |

| 10d | Phenyl | 100 | 67:33 |

| 10d | 3-Trifluoromethylphenyl | 98 | 71:29 |

| *Catalyst 10d: (S)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-3,3-dimethyl-N-(naphthalen-1-ylmethyl)butanamide |

Role in Materials Science and Engineering for Structural and Functional Applications

In materials science, the ability of molecules to self-assemble into ordered structures is a powerful tool for creating novel materials with tailored properties. rsc.org Butanamide derivatives, including those with phenyl groups, are of interest for their capacity to form such supramolecular structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.gov The amide group is a particularly effective hydrogen-bonding motif, while the phenyl rings facilitate stacking interactions. researchgate.net

The structural and functional properties of materials derived from butanamide-containing molecules can be tuned by modifying the molecular design. For example, the introduction of long alkyl chains or different aromatic groups can influence the packing and morphology of the resulting self-assembled structures. nih.gov This approach is foundational to creating materials for diverse applications in polymer science and nanotechnology. wiley.comscitechnol.comrug.nl The field of materials science is dedicated to understanding the relationship between molecular-level properties and the macroscopic functions of materials. researchgate.net

Design of Functional Nanoarchitectures

The self-assembly of butanamide derivatives is a key strategy for the bottom-up fabrication of functional nanoarchitectures. nih.govgoogle.comgoogle.com These organized assemblies can take various forms, such as nanofibers, nanotubes, or vesicles, depending on the specific molecular structure and the assembly conditions. rsc.org

A pertinent example involves amphiphilic hyaluronic acid (HA) polymers modified with phenyl-butanamide fragments. nih.gov These conjugates self-assemble in aqueous environments to form nanoparticles. The this compound moiety, or a derivative thereof, acts as the hydrophobic part of the amphiphile, driving the aggregation process. Molecular dynamics simulations have revealed that van der Waals forces and π-π interactions between the aromatic side groups are the primary drivers for this self-assembly. nih.gov The resulting nanoarchitectures have potential applications in areas like drug delivery, where they can encapsulate hydrophobic molecules. nih.gov The study of these self-assembling systems provides fundamental insights into creating complex nanostructures from simple molecular components. rsc.org

This compound as a Building Block for Complex Organic Molecules

Organic building blocks are fundamental molecular units used in the synthesis of more complex compounds. boronmolecular.comhilarispublisher.com this compound and its analogs, such as 4-oxo-N,4-diphenylbutanamide, serve as versatile scaffolds in synthetic organic chemistry. acs.orgguidechem.com Their structure contains multiple reactive sites that can be selectively modified to construct a wide array of more intricate molecules. guidechem.com This versatility makes them valuable starting materials in medicinal chemistry and materials synthesis. boronmolecular.com

The "build-couple-transform" paradigm is a strategy for generating libraries of diverse molecular scaffolds, and butanamide derivatives are well-suited for this approach. acs.org For instance, a 4-oxo-2-butenamide scaffold, which shares a core structure with oxidized this compound derivatives, can undergo various transformations, including cyclizations, reductions, and addition reactions. acs.org This allows for the creation of a multitude of heterocyclic scaffolds, which are prevalent in biologically active compounds. acs.orgnih.gov

Synthesis of Advanced Pharmaceutical Intermediates and Scaffold Development

The this compound framework is a key component in the synthesis of advanced pharmaceutical intermediates. unige.it It often serves as a central scaffold from which more complex drug-like molecules are constructed. nih.gov For example, 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, a more complex derivative, is a key intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug. acgpubs.org This demonstrates the direct applicability of butanamide-type structures in the pharmaceutical industry.

Furthermore, this compound derivatives are used to create scaffolds for drug discovery libraries. acs.org The 4-oxo-N,4-diphenylbutanamide scaffold can be transformed into various heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. acs.org These scaffolds provide diverse three-dimensional arrangements of functional groups, which is crucial for interacting with biological targets. acs.orgnih.gov By systematically modifying the building blocks attached to the butanamide core, chemists can generate large libraries of compounds for screening against various diseases, such as those targeting cyclin-dependent kinase 2 (CDK2). acs.org The use of butanamide intermediates is also noted in the synthesis of muscarine (B1676868) receptor antagonists for treating urinary incontinence. google.com

Table 2: Heterocyclic Scaffolds from a 4-Oxo-2-butenamide Template acs.org

| Reaction Type | Reagent | Resulting Heterocycle |

| 1,4-Cyclization | Hydrazine | Pyrazole |

| 1,4-Cyclization | Hydroxylamine | Isoxazole |

| 1,4-Cyclization | Guanidine | Pyrimidine |

| 1,4-Cyclization | Urea | Pyrimidone |

| 1,4-Cyclization | Malononitrile | Pyridine |

| Reduction | Sodium Borohydride (B1222165) | Saturated Alcohol |

| 1,4-Addition | Thiophenol | Thioether Adduct |

Analytical Method Development for N,4 Diphenylbutanamide Quantification and Characterization

Principles of Analytical Method Development and Validation for Organic Compounds

Analytical method development is a systematic process that involves creating a procedure to identify and quantify a specific substance. ijrpr.com The lifecycle of an analytical method begins with defining the analytical requirements, followed by a literature search, selection of the appropriate technique (e.g., chromatography, spectrophotometry), and optimization of experimental parameters. ijirt.org The primary goal is to establish the identity, purity, and concentration of an analyte. ijirt.org Key physicochemical properties of the analyte, such as solubility, polarity, and pKa, are critical considerations during this phase. globalresearchonline.net

Method validation is the process of formally demonstrating that an analytical method is suitable for its intended use. pharmaguideline.comresearchgate.net This is a regulatory requirement in many industries to ensure the generation of meaningful and reliable data. pharmaguideline.comnih.gov The validation process involves evaluating specific performance characteristics as outlined by guidelines from bodies like the International Conference on Harmonization (ICH). ijrpr.com These parameters typically include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness. europa.eu

Accuracy refers to the closeness of test results to the true value.

Precision measures the degree of scatter among a series of measurements from the same sample, often expressed as repeatability (intra-assay precision) and intermediate precision. nih.gov

Linearity is the method's ability to produce results directly proportional to the analyte's concentration over a given range. wjarr.com

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or matrix components. europa.eu

LOD and LOQ represent the lowest amount of analyte that can be detected and quantified with suitable precision and accuracy, respectively. wjarr.com

Robustness demonstrates the reliability of the method with respect to deliberate variations in method parameters, such as pH or mobile phase composition. europa.eu

Chromatographic Methodologies for N,4-Diphenylbutanamide

Chromatography is a powerful and versatile technique for separating and analyzing components within a mixture. researchgate.net For organic compounds like this compound, which possesses an amide group and phenyl rings, liquid chromatography is the most widely applied technique due to its ability to handle polar, non-volatile substances. mdpi.comunige.ch

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, prized for its high resolution, sensitivity, and reproducibility. pharmaguideline.comresearchgate.net The development of an HPLC method for this compound would involve a systematic optimization of chromatographic conditions. wjpmr.com

Method Development Strategy:

Column Selection: Reversed-phase (RP) chromatography is the most common mode, and a C18 (octadecylsilane) column is a typical first choice due to its versatility in handling compounds with diverse polarities. unige.chscispace.com The non-polar stationary phase effectively retains the phenyl groups of this compound.

Mobile Phase Selection: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer or acid modifier) and an organic solvent like acetonitrile (B52724) or methanol. openaccessjournals.com For amide compounds, adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of any residual silanol (B1196071) groups on the column. nih.govnih.gov The ratio of organic to aqueous phase is adjusted to achieve an optimal retention time and separation from potential impurities.

Detector Selection: A UV-Vis detector is commonly used, as the phenyl rings in this compound will exhibit significant absorbance in the UV region (e.g., around 254 nm). ejgm.co.uk A photodiode array (PDA) detector can provide spectral data to assess peak purity. ejgm.co.uk

Optimization: Parameters such as mobile phase gradient, flow rate, and column temperature are fine-tuned to achieve the best possible separation in the shortest analysis time. globalresearchonline.netnih.gov

Below is an example of optimized HPLC conditions for the analysis of an amide compound.

| Parameter | Condition |

| Instrument | Shimadzu LC-10 ADVP HPLC System |

| Column | RP-Thermo C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | PDA Detector at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Retention Time | ~5.8 min |

This table is interactive. Data is illustrative based on typical conditions for similar compounds. nih.govejgm.co.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a high degree of sensitivity and selectivity. wikipedia.org This technique is particularly valuable for the unequivocal identification and quantification of compounds in complex matrices and for structural elucidation. wikipedia.orgnih.gov

For a compound like this compound, LC-MS, especially tandem mass spectrometry (LC-MS/MS), offers significant advantages. nih.gov After separation on an LC column, the analyte is ionized (e.g., using electrospray ionization, ESI) and enters the mass spectrometer. In MS/MS, a specific parent ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification, minimizing interferences from the sample matrix. restek.com This approach is widely used for the analysis of novel psychoactive substances, which may share structural similarities with this compound. nih.govmdpi.com

The development of an LC-MS/MS method would involve optimizing both the chromatographic separation and the mass spectrometric parameters.

| MS Parameter | Optimized Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (Precursor) | m/z of [M+H]⁺ for this compound |

| Product Ion 1 (Quantifier) | m/z of most abundant fragment |

| Product Ion 2 (Qualifier) | m/z of second most abundant fragment |

| Collision Energy | Optimized for maximum fragment intensity |

| Cone Voltage | Optimized for maximum parent ion intensity |

This table is interactive. Values are conceptual and would be determined experimentally. nih.govrestek.com

High-Performance Liquid Chromatography (HPLC) Development and Optimization

Spectrophotometric Approaches for Quantitative and Qualitative Analysis

Spectrophotometry, particularly UV-Visible spectrophotometry, is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light. analytik-jena.de The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. mdpi.com

Given the presence of two phenyl rings, this compound is expected to have a distinct UV absorption profile, making it a suitable candidate for this technique. A qualitative analysis can be performed by scanning a solution of the compound across a range of UV wavelengths to determine the wavelength of maximum absorbance (λmax). For quantitative analysis, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the predetermined λmax. mdpi.com

In some cases, derivatization or complex formation is used to enhance sensitivity or shift the absorbance to the visible region, a technique known as colorimetry. researchgate.net For certain amide-containing drugs, colorimetric methods have been developed based on the formation of a colored complex with a reagent. researchgate.net A similar approach could potentially be explored for this compound if higher sensitivity is required than what direct UV measurement can provide.

Below is an example of a linearity study for spectrophotometric analysis.

| Concentration (µg/mL) | Absorbance at λmax |

| 2 | 0.112 |

| 4 | 0.225 |

| 6 | 0.338 |

| 8 | 0.451 |

| 10 | 0.564 |

| Linearity (R²) | 0.9998 |

This table is interactive. Data is illustrative based on typical spectrophotometric measurements. ajol.info

Method Validation Parameters for this compound Analysis

Once an analytical method is developed, it must be validated to ensure it is fit for its purpose. europa.eu The validation process rigorously tests the method's performance characteristics. wjarr.com

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a comparative term that describes the ability of a method to measure the analyte in the presence of potential interferences. fda.gov For separation techniques like HPLC, specificity is demonstrated by showing that the analyte peak is well-resolved from other peaks and is pure. researchgate.net

To validate the specificity of an HPLC method for this compound, the following studies would be performed:

Analysis of Blanks and Placebo: A blank (mobile phase) and, if applicable, a placebo (formulation matrix without the active compound) are injected to ensure no interfering peaks are present at the retention time of the analyte. researchgate.net

Analysis of Impurities: Solutions containing known potential impurities or degradation products are analyzed to confirm that they are separated from the main analyte peak. The resolution between the analyte peak and the closest eluting peak is a key metric; a resolution value of ≥1.5 is generally considered acceptable, indicating baseline separation. demarcheiso17025.com

Forced Degradation Studies: The drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. openaccessjournals.com The resulting mixture is then analyzed to demonstrate that the method can separate the intact analyte from all significant degradation products, thus proving it is "stability-indicating."

Peak Purity Analysis: Using a PDA detector, the UV spectra across the analyte peak can be compared to ensure spectral homogeneity, providing evidence that the peak is not composed of co-eluting compounds. researchgate.net

The table below illustrates data from a specificity study showing the resolution between this compound and a potential related impurity.

| Compound | Retention Time (min) | Resolution (Rs) |

| Impurity A | 5.2 | - |

| This compound | 5.8 | 2.5 |

This table is interactive. Data is illustrative and demonstrates successful separation.

Linearity, Range, and Precision Assessment

Linearity The linearity of an analytical method is its capacity to produce test results that are directly proportional to the concentration of the analyte within a specified range. europa.eu To establish linearity for this compound quantification, a series of standard solutions at different concentrations would be prepared and analyzed. According to ICH guidelines, a minimum of five concentrations is typically recommended for establishing linearity. europa.eu The instrument's response (e.g., peak area in a chromatogram) is then plotted against the known concentration of the analyte. The relationship is assessed using statistical methods, most commonly by calculating the correlation coefficient (R²) of the linear regression line. A high correlation coefficient, typically ≥0.99, indicates a strong linear relationship.

Range The range of an analytical procedure is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision. fda.gov The specified range is determined from the linearity studies and is dependent on the method's intended application. europa.eu For an assay, the typical range recommended by the ICH is 80% to 120% of the test concentration. npra.gov.my For determining an impurity, the range should extend from the reporting limit to 120% of the specification limit. npra.gov.my

Precision Precision measures the degree of agreement among a series of measurements obtained from multiple analyses of the same homogeneous sample under prescribed conditions. fda.gov It is a measure of random error and is typically expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:

Repeatability: Assesses precision over a short interval of time with the same analyst, equipment, and reagents. This is typically evaluated by performing a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range. europa.eu

Intermediate Precision: Describes the variations within the same laboratory, accounting for random events such as different days, different analysts, or different equipment. europa.eu

Reproducibility: Assesses the precision between different laboratories, although this is not always required for single-lab validation. europa.eu

The following table illustrates how linearity and range data for this compound would be presented.

Table 1: Illustrative Linearity and Range Assessment for this compound

| Concentration Level (%) | Concentration (µg/mL) | Instrument Response (e.g., Peak Area) |

|---|---|---|

| Level 1 | (e.g., 80) | Data Point |

| Level 2 | (e.g., 90) | Data Point |

| Level 3 | (e.g., 100) | Data Point |

| Level 4 | (e.g., 110) | Data Point |

| Level 5 | (e.g., 120) | Data Point |

Linear Regression Equation: Y = mX + c

Correlation Coefficient (R²): ≥ 0.99 (Typical Acceptance Criterion)

Validated Range: (e.g., 80 - 120 µg/mL)

The precision of the method would be documented as shown in the conceptual table below.

Table 2: Conceptual Precision Assessment for this compound

| Precision Level | Number of Determinations | Mean Result | Standard Deviation (SD) | Relative Standard Deviation (%RSD) |

|---|---|---|---|---|

| Repeatability (Intra-assay) | (e.g., n=6) | Calculated Value | Calculated Value | ≤ 2% (Typical Acceptance Criterion) |

| Intermediate Precision | (e.g., n=6) | Calculated Value | Calculated Value | ≤ 2% (Typical Acceptance Criterion) |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for quantitative assays, especially for the determination of impurities or the degradation products of a compound. europa.eu

Limit of Detection (LOD) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. d-nb.info It signifies that the analyte is present, but the concentration is too low to be measured with acceptable precision and accuracy.

Limit of Quantitation (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eucfs.gov.hk At and above the LOQ, the analytical method provides reliable quantitative results.